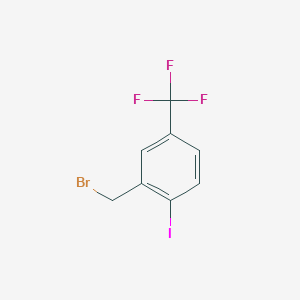

(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

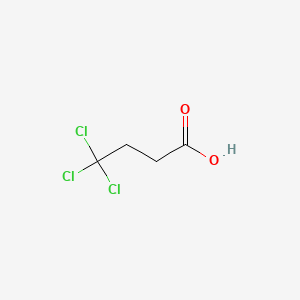

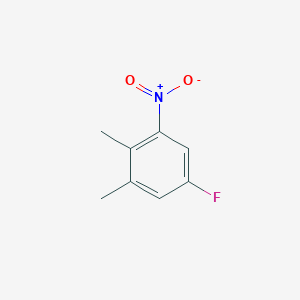

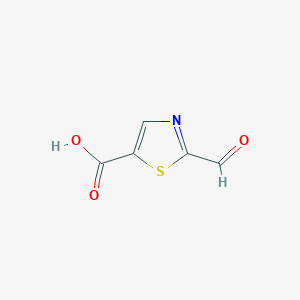

“(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol” is a compound with the molecular formula C7H13NO2 . It belongs to the isoxazole family, an important class of heterocyclic compounds. Isoxazoles have been found to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and antibiotic properties.

Molecular Structure Analysis

The molecular structure of “(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol” includes an isoxazole ring, a methanol group, and an isopropyl group . The O-H atoms of the methanol group and the N atom of the isoxazole ring are orientated in the same direction, which allows for the formation of intermolecular O-H⋯N hydrogen bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 143.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has two rotatable bonds . The exact mass and monoisotopic mass are both 143.094628657 g/mol . The topological polar surface area is 41.8 Ų .Applications De Recherche Scientifique

Synthesis and Characterization

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound with structural similarity to the query molecule, was synthesized through a five-step process. The synthesized compound was characterized by NMR, mass spectroscopy, and elemental analysis. It's indicated as a potential precursor for the synthesis of biomimetic chelating ligands, showcasing the molecule's utility in complex synthesis and potential applications in biochemistry (Gaynor et al., 2023).

Synthesis of Amino-Isoxazoles

The synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles was achieved by reacting certain pyrroles with hydroxylamine in methanol. This synthesis process showcases the versatility of related molecules in producing various isoxazoles, compounds that are significant in medicinal chemistry due to their diverse biological activities (Sobenina et al., 2005).

Synthesis of Bis(Isoxazolin-5-yl)methanol and Derivatives

Bis(1,2-isoxazolin-5-yl)methanol and related compounds were synthesized through a diastereoselective process, with these molecules then being converted into corresponding polyols. This work demonstrates the compound's significance in creating polyols, substances used in various applications ranging from polymers to pharmaceuticals (Kim et al., 2005).

Synthesis of Antimicrobial Derivatives

Certain derivatives of pyrazolines, structurally similar to (3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol, were synthesized and exhibited significant antimicrobial activity. This indicates the potential of the query compound and its derivatives in developing new antimicrobial agents (Kumar et al., 2012).

Synthesis of Isoxazole Derivatives and Cytotoxic Activity

Isoxazole derivatives related to the query molecule were synthesized and evaluated for cytotoxic activity against various human cancer cell lines. This suggests the compound's relevance in cancer research and the potential for developing new chemotherapeutic agents (Rao et al., 2014).

Orientations Futures

In the field of drug discovery, there is a growing interest in the development of new antibacterial agents with novel mechanisms of action . Compounds like “(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol” that belong to the isoxazole family could potentially be explored further for their pharmacological activities.

Propriétés

IUPAC Name |

(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7-3-6(4-9)10-8-7/h5-6,9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXNMBMOFWRJTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649337 |

Source

|

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol | |

CAS RN |

1142210-97-6 |

Source

|

| Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1345753.png)

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)